molecular formula C8H5Cl2NO2S B13254331 (2-Chloro-4-cyanophenyl)methanesulfonyl chloride

(2-Chloro-4-cyanophenyl)methanesulfonyl chloride

Cat. No.: B13254331
M. Wt: 250.10 g/mol
InChI Key: URKBELBWYSONLK-UHFFFAOYSA-N
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Description

(2-Chloro-4-cyanophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a phenyl ring substituted with chlorine at the 2-position and a cyano group (-CN) at the 4-position, linked to a methanesulfonyl chloride (-SO₂Cl) group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where sulfonyl chlorides are employed for sulfonylation reactions. Its electron-withdrawing substituents (Cl and CN) influence its reactivity, stability, and physical properties compared to simpler sulfonyl chlorides .

Properties

Molecular Formula

C8H5Cl2NO2S

Molecular Weight

250.10 g/mol

IUPAC Name

(2-chloro-4-cyanophenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H5Cl2NO2S/c9-8-3-6(4-11)1-2-7(8)5-14(10,12)13/h1-3H,5H2

InChI Key

URKBELBWYSONLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically begins with 2-chlorobenzonitrile or 2-chloro-4-methylbenzonitrile as precursor compounds, which already contain the chlorinated aromatic ring and nitrile group, facilitating subsequent sulfonylation.

Chlorosulfonation Procedure

Step Reagents & Conditions Outcome Reference
Chlorosulfonation Chlorosulfonic acid (ClSO₃H), aromatic precursor, reflux Introduction of sulfonyl chloride group ortho to existing substituents ,
Post-reaction workup Quenching with ice, neutralization, extraction Isolated (2-Chloro-4-cyanophenyl)methanesulfonyl chloride

This method yields the sulfonyl chloride with high regioselectivity, owing to the directing effects of the nitrile and chloro groups.

Nitrile Functionalization and Chlorosulfonyl Incorporation

Nitrile to Sulfonyl Chloride Conversion

Research indicates that nitrile groups can be transformed into sulfonyl chlorides via chlorosulfonation of nitrile-bearing aromatic compounds. This process involves:

  • Reacting 2-chlorobenzonitrile with chlorosulfonic acid under reflux.
  • Controlling temperature to prevent overreaction or side reactions.

Reaction Conditions and Yield

Parameter Details Reference
Temperature Reflux (~80°C)
Reagent excess Chlorosulfonic acid (2-3 equivalents)
Reaction time 4-6 hours
Yield Approximately 70-85%

Purification

The crude product is purified via recrystallization from suitable solvents such as dichloromethane or acetonitrile, ensuring high purity for subsequent applications.

Alternative Synthesis via Multi-Component Reactions

Recent advances include one-pot multi-component reactions involving N-(2-cyanophenyl)formamide , thionyl chloride , and sulfuryl chloride to generate the sulfonyl chloride derivative.

Reaction Step Conditions Remarks Reference
Formation of chloromethanimidoyl chloride Reaction of N-(2-cyanophenyl)formamide with SOCl₂ 75% yield under reflux
Sulfonyl chloride formation Reaction with sulfuryl chloride in acetonitrile 70-80% yield

This method offers a streamlined route but requires careful control of reaction parameters to avoid side products like bis-compounds.

Summary of Key Reaction Parameters

Parameter Optimal Conditions Notes Reference
Chlorosulfonation reagent Chlorosulfonic acid Direct sulfonation of aromatic ring
Chlorination agent Sulfuryl chloride or gaseous chlorine For converting nitrile to chloromethyl derivatives ,
Temperature 0°C to reflux (25–80°C) To control regioselectivity and minimize side reactions ,,
Reaction time 3–6 hours Ensures complete conversion ,

Material Data Table

Method Starting Material Reagents Temperature Reaction Time Yield (%) Notes
Chlorosulfonation 2-Chlorobenzonitrile Chlorosulfonic acid Reflux (~80°C) 4–6 hours 70–85 High regioselectivity
Multi-component N-(2-cyanophenyl)formamide SOCl₂, sulfuryl chloride Reflux 3–4 hours 70–80 Streamlined synthesis
Gaseous Chlorine Aromatic precursor Gaseous Cl₂ Room temp 3 hours 75 Fast reaction, high purity

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (2-Chloro-4-cyanophenyl)methanesulfonyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.

    Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

  • The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Pharmaceutical Intermediates: This compound is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with sulfonamide functional groups.

Industry:

    Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Mechanism:

  • The primary mechanism by which (2-Chloro-4-cyanophenyl)methanesulfonyl chloride exerts its effects is through nucleophilic substitution reactions. The chlorine atom is highly reactive and can be readily replaced by nucleophiles, leading to the formation of various derivatives.

Molecular Targets and Pathways:

  • The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction. For example, in pharmaceutical applications, the resulting sulfonamide compounds may target specific enzymes or receptors in the body.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of (2-chloro-4-cyanophenyl)methanesulfonyl chloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Reactivity with NaOH
Methanesulfonyl chloride CH₃SO₂Cl 114.55 60 (at 21 mmHg) 1.48 (25°C) Highly reactive (room temp)
Benzenesulfonyl chloride C₆H₅SO₂Cl 176.62 251 1.38 Moderate (requires reflux)
p-Toluenesulfonyl chloride CH₃C₆H₄SO₂Cl 190.65 146 (at 20 mmHg) 1.32 Low (requires 24h stirring)
(2-Bromo-4-chlorophenyl)methanesulfonyl chloride C₇H₅BrCl₂O₂S 303.99 N/A N/A Inferred: Moderate-High
(2-Chloro-4-cyanophenyl)methanesulfonyl chloride C₈H₅Cl₂NO₂S (inferred) ~261.0 (estimated) N/A ~1.5 (estimated) Predicted: High

Key Observations:

  • Methanesulfonyl chloride is the simplest in this group, with low molecular weight and high volatility. Its high reactivity with NaOH at room temperature is attributed to the absence of bulky substituents .
  • Benzenesulfonyl chloride and p-toluenesulfonyl chloride exhibit reduced reactivity due to steric hindrance from the phenyl/methyl groups. Their destruction requires prolonged NaOH treatment .
  • (2-Bromo-4-chlorophenyl)methanesulfonyl chloride () shares structural similarities with the target compound but replaces the cyano group with bromine. This substitution increases molecular weight and likely alters solubility and electronic effects.

Reactivity and Stability

Sulfonyl chlorides react vigorously with nucleophiles (e.g., water, alcohols, amines). The reactivity hierarchy is as follows:

Methanesulfonyl chloride : Most reactive due to minimal steric hindrance. Hydrolyzes explosively with water, requiring controlled NaOH treatment .

(2-Chloro-4-cyanophenyl)methanesulfonyl chloride: Predicted to react faster than aryl-substituted analogs due to electron-withdrawing groups (Cl, CN) that stabilize the transition state during nucleophilic attack.

p-Toluenesulfonyl chloride : Least reactive in this group; methyl substituent provides steric and electronic stabilization, necessitating extended NaOH reflux .

Toxicity and Handling

All sulfonyl chlorides exhibit acute toxicity, corrosion, and environmental hazards. Key comparisons:

Hazard Parameter Methanesulfonyl Chloride (2-Chloro-4-cyanophenyl)methanesulfonyl Chloride (Predicted)
Acute Toxicity (Oral) H301: Swallowing toxic Likely similar or higher due to Cl/CN substituents
Skin Corrosion H314: Severe skin burns Expected to be equivalent or more severe
Aquatic Toxicity H412: Chronic aquatic hazard Higher persistence due to aromatic stability
Protective Measures Gloves, goggles, ventilation Additional precautions for dust control (if solid)

Biological Activity

(2-Chloro-4-cyanophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its applications in the synthesis of various biologically active molecules, particularly in the context of antitumor agents and enzyme inhibitors.

Chemical Structure and Properties

The compound features a chloro and cyano group, which are significant for its reactivity and biological activity. The presence of the methanesulfonyl chloride group enhances its electrophilic character, making it a useful intermediate in organic synthesis.

Biological Activity Overview

The biological activity of (2-Chloro-4-cyanophenyl)methanesulfonyl chloride has been investigated in various studies, focusing primarily on its cytotoxic effects against cancer cell lines and its role as an enzyme inhibitor.

Antitumor Activity

Several studies have reported the cytotoxic effects of compounds derived from (2-Chloro-4-cyanophenyl)methanesulfonyl chloride. For instance, derivatives featuring this moiety have shown moderate to significant inhibitory activity against various cancer cell lines.

Table 1: Cytotoxicity of Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
H7A5494.37 ± 0.50
H10H19754.59 ± 0.46
H1-H6MCF-7Moderate

The introduction of electron-withdrawing groups like cyano has been associated with increased antiproliferative activity, although the specific structure-activity relationships (SAR) indicate that the overall activity can vary significantly based on additional substituents on the phenyl ring .

Enzyme Inhibition

(2-Chloro-4-cyanophenyl)methanesulfonyl chloride has been explored for its ability to inhibit specific enzymes related to cancer progression. For example, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various malignancies. Inhibition of LSD1 disrupts tumor cell proliferation and induces apoptosis, highlighting the therapeutic potential of this compound .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several derivatives on human tumor cell lines including A549 and MCF-7. The results indicated that compounds with a cyano substituent exhibited improved activity compared to those without, confirming the importance of structural modifications for enhancing efficacy .
  • LSD1 Inhibition : Research demonstrated that derivatives of (2-Chloro-4-cyanophenyl)methanesulfonyl chloride could effectively inhibit LSD1, leading to reduced viability in glioma stem cells. This suggests potential applications in targeted cancer therapies aimed at epigenetic regulation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Electron-withdrawing groups enhance cytotoxicity.
  • Substituent position on the phenyl ring significantly affects biological activity.
  • Compounds with halogen substitutions demonstrate varied potency against specific cell lines.

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